2-(Trifluoromethyl)pyrimidine-4,5-diamine
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Overview
Description
2-(Trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and amino groups at the 4- and 5-positions. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-trifluoromethylpyrimidine with ammonia or an amine source under suitable conditions to replace the chlorine atoms with amino groups . Another approach involves the reduction of nitro-substituted pyrimidine derivatives to introduce the amino groups .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)pyrimidine-4,5-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonia or Amines: For substitution reactions to introduce amino groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-4,5-diamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and pyridines, such as:
Uniqueness
2-(Trifluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of both the trifluoromethyl group and two amino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,9H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMAHMXSFTXDGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023817-05-1 |
Source
|
Record name | 2-(trifluoromethyl)pyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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